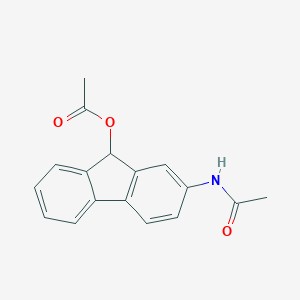

2-Acetamido-9-fluorenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acétate de desmopressine est un analogue synthétique de l'hormone naturelle de l'hypophyse, l'arginine vasopressine, également connue sous le nom d'hormone antidiurétique. Il est principalement utilisé pour réduire la production urinaire et augmenter l'osmolalité de l'urine. Ce composé est largement utilisé dans le traitement de pathologies telles que le diabète insipide central, l'énurésie nocturne primaire et certains troubles de la coagulation comme l'hémophilie A et la maladie de von Willebrand .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : L'acétate de desmopressine est synthétisé par synthèse peptidique en phase solide. Le processus implique les étapes suivantes :

Synthèse de la Résine Peptidique Linéaire de Desmopressine : Ceci est réalisé en couplant les acides aminés un par un à une résine.

Clivage et Purification : Le peptide linéaire est clivé de la résine et purifié par chromatographie liquide haute performance en phase inverse.

Oxydation : Le peptide purifié subit une oxydation en phase liquide pour former des ponts disulfures.

Conversion de Sel : Finalement, le peptide est converti en sa forme de sel d'acétate.

Méthodes de Production Industrielle : La production industrielle de l'acétate de desmopressine intègre la synthèse en phase solide et l'oxydation en phase liquide. Cette méthode est avantageuse en raison de sa simplicité, de son faible coût de production, de sa pollution environnementale minimale et de son rendement élevé. Le produit final est de haute pureté et à faible teneur en impuretés, ce qui le rend adapté à la production à grande échelle .

Types de Réactions :

Oxydation : L'acétate de desmopressine subit une oxydation pour former des ponts disulfures, qui sont cruciaux pour son activité biologique.

Substitution : Le composé est synthétisé en substituant la 8-L-arginine par la 8-D-arginine et en désaminant la 1-cystéine.

Réactifs et Conditions Courantes :

Agents Oxydants : L'iode est couramment utilisé pour l'étape d'oxydation.

Chromatographie : La chromatographie liquide haute performance en phase inverse est utilisée pour la purification.

Principaux Produits :

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Research

2-Acetamido-9-fluorenyl acetate has been investigated for its potential anticancer properties. Studies have suggested that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Its application in drug development, particularly for oncology, is promising due to its ability to act on specific molecular targets involved in cancer progression.

Drug Delivery Systems

The compound's ability to form stable complexes with various biomolecules makes it a candidate for use in drug delivery systems. Its derivatives can be engineered to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Biochemical Applications

Enzyme Inhibition Studies

Research indicates that this compound may serve as a model compound for studying enzyme inhibition mechanisms. Its structural features allow it to interact with active sites of enzymes, providing insights into the development of enzyme inhibitors for therapeutic purposes .

Biomolecular Probes

Due to its fluorescent properties, this compound can be utilized as a biomolecular probe in fluorescence microscopy and imaging studies. Its application in tracking cellular processes offers valuable insights into cellular dynamics and molecular interactions .

Synthetic Chemistry

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis. Its reactivity allows for the formation of various derivatives through substitution reactions, making it a versatile intermediate in the synthesis of complex organic molecules .

Protecting Group Strategy

In synthetic organic chemistry, this compound can be employed as a protecting group for amines during multi-step synthesis processes. Its stability under various reaction conditions allows chemists to selectively protect functional groups without interfering with other reactive sites .

Material Science

Polymer Chemistry

The compound has potential applications in polymer chemistry as a stabilizer or modifier for polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for various industrial applications .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation via specific signaling pathway modulation. |

| Study 2 | Drug Delivery | Enhanced solubility of hydrophobic drugs when combined with this compound derivatives. |

| Study 3 | Enzyme Inhibition | Identified as an effective inhibitor of specific enzymes, providing insights into drug design strategies. |

| Study 4 | Fluorescent Probes | Successfully used in live-cell imaging to track protein interactions within cellular environments. |

Mécanisme D'action

Desmopressin acetate exerts its effects by mimicking the action of arginine vasopressin. It binds to V2 receptors in the renal collecting ducts, leading to increased water resorption and reduced urine output. Additionally, it increases plasma levels of factor VIII and von Willebrand factor, which are essential for blood clotting .

Comparaison Avec Des Composés Similaires

Arginine Vasopressin: The natural hormone that desmopressin acetate mimics.

Lypressin: Another synthetic analog of vasopressin with similar antidiuretic properties.

Terlipressin: A vasopressin analog used primarily for its vasoconstrictive properties.

Uniqueness: Desmopressin acetate is unique due to its selective action on V2 receptors, which enhances its antidiuretic potency while minimizing pressor effects. This selectivity makes it particularly effective for treating conditions like central diabetes insipidus and primary nocturnal enuresis .

Propriétés

Numéro CAS |

108973-47-3 |

|---|---|

Formule moléculaire |

C17H15NO3 |

Poids moléculaire |

281.3 g/mol |

Nom IUPAC |

(2-acetamido-9H-fluoren-9-yl) acetate |

InChI |

InChI=1S/C17H15NO3/c1-10(19)18-12-7-8-14-13-5-3-4-6-15(13)17(16(14)9-12)21-11(2)20/h3-9,17H,1-2H3,(H,18,19) |

Clé InChI |

WOIUBMJAWAWJMB-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |

SMILES canonique |

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2OC(=O)C |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

2-ACETAMIDO-9-FLUORENYL ACETATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.